

EIPA hydrochloride solubility and stability in cell culture media

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Compound of Interest

Compound Name: EIPA hydrochloride

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Application Notes for E-IPA Hydrochloride in Cell Culture

Product: **EIPA Hydrochloride** (5-(N-ethyl-N-isopropyl)-amiloride hydrochloride) Catalog

Number: Varies by supplier Molecular Formula: $C_{11}H_{18}ClN_7O \cdot HCl$ Molecular Weight: 299.76 g/mol (as free base)

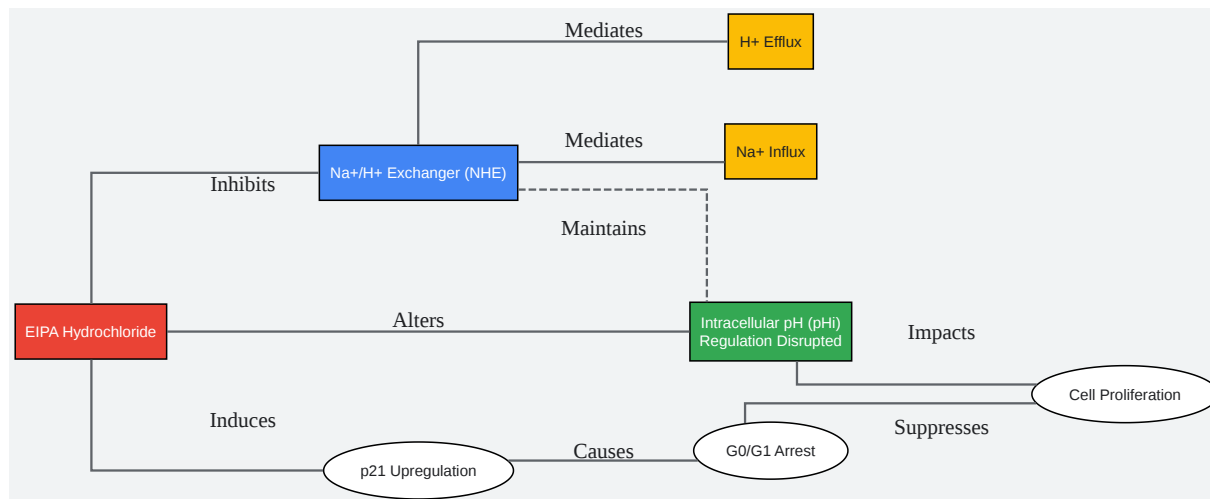
Introduction

EIPA (Ethylisopropyl amiloride) hydrochloride is a potent derivative of the diuretic amiloride. It is widely used in cell biology research as a selective inhibitor of the sodium-hydrogen exchanger (NHE) family of ion transporters, particularly the NHE1 isoform.[1][2] EIPA also functions as an inhibitor of macropinocytosis and the TRPP3 channel.[1][3][4] Its ability to modulate intracellular pH (pHi), cell volume, and ion flux makes it a critical tool for studying various cellular processes, including proliferation, migration, apoptosis, and autophagy.[3][4][5]

Mechanism of Action

EIPA's primary mechanism of action is the blockage of Na^+/H^+ exchangers, which are plasma membrane proteins responsible for extruding protons from the cell in exchange for sodium ions.[1] This inhibition can lead to intracellular acidification. However, cells may compensate for this effect through other mechanisms, such as the activity of anion exchangers.[5] In some cancer cell lines, EIPA has been shown to suppress proliferation by causing G0/G1 cell cycle arrest.[5]

[6] This effect is linked to the upregulation of p21 and can be associated with the phosphorylation of MAPKs.[5][7]



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Caption: **EIPA hydrochloride**'s primary mechanism of action and downstream cellular effects.

Solubility

EIPA hydrochloride is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like DMSO and DMF.[8] For cell culture applications, it is standard practice to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.

Table 1: Solubility of **EIPA Hydrochloride** in Common Solvents

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Source
DMSO	~29.98	100	Tocris Bioscience
DMSO	~14	~46.7	Cayman Chemical[8]
DMF	~20	~66.7	Cayman Chemical[8]
Ethanol	~2	~6.7	Cayman Chemical[8]

| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.67 | Cayman Chemical[8] |

Note: Solubility can vary slightly between batches due to factors like hydration.

Stability and Storage

Stock Solutions: Concentrated stock solutions of **EIPA hydrochloride** in DMSO or DMF are stable for extended periods when stored correctly. It is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

- Storage at -20°C: Stable for at least 1 month.[3]
- Storage at -80°C: Stable for at least 6 months.[3]

Aqueous/Cell Culture Media Solutions: EIPA is less stable in aqueous buffers and cell culture media. It is strongly recommended to prepare fresh dilutions in media for each experiment from the frozen stock.[8] Aqueous solutions should not be stored for more than one day.[8] The complex composition of cell culture media (e.g., DMEM/F-12) can affect compound stability, and pH changes in the media can also influence the degradation rate.[9][10]

Table 2: Recommended Storage Conditions

Solution Type	Solvent	Storage Temperature	Recommended Stability
Stock Solution	DMSO / DMF	-20°C	1 month[3]
Stock Solution	DMSO / DMF	-80°C	6 months[3]

| Working Solution | Cell Culture Media / PBS | 2-8°C | Use immediately; do not store >24h[8] |

Protocols

Protocol 1: Preparation of a 100 mM EIPA Hydrochloride Stock Solution in DMSO

Materials:

- **EIPA Hydrochloride** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, conical-bottom polypropylene tubes
- Calibrated pipette

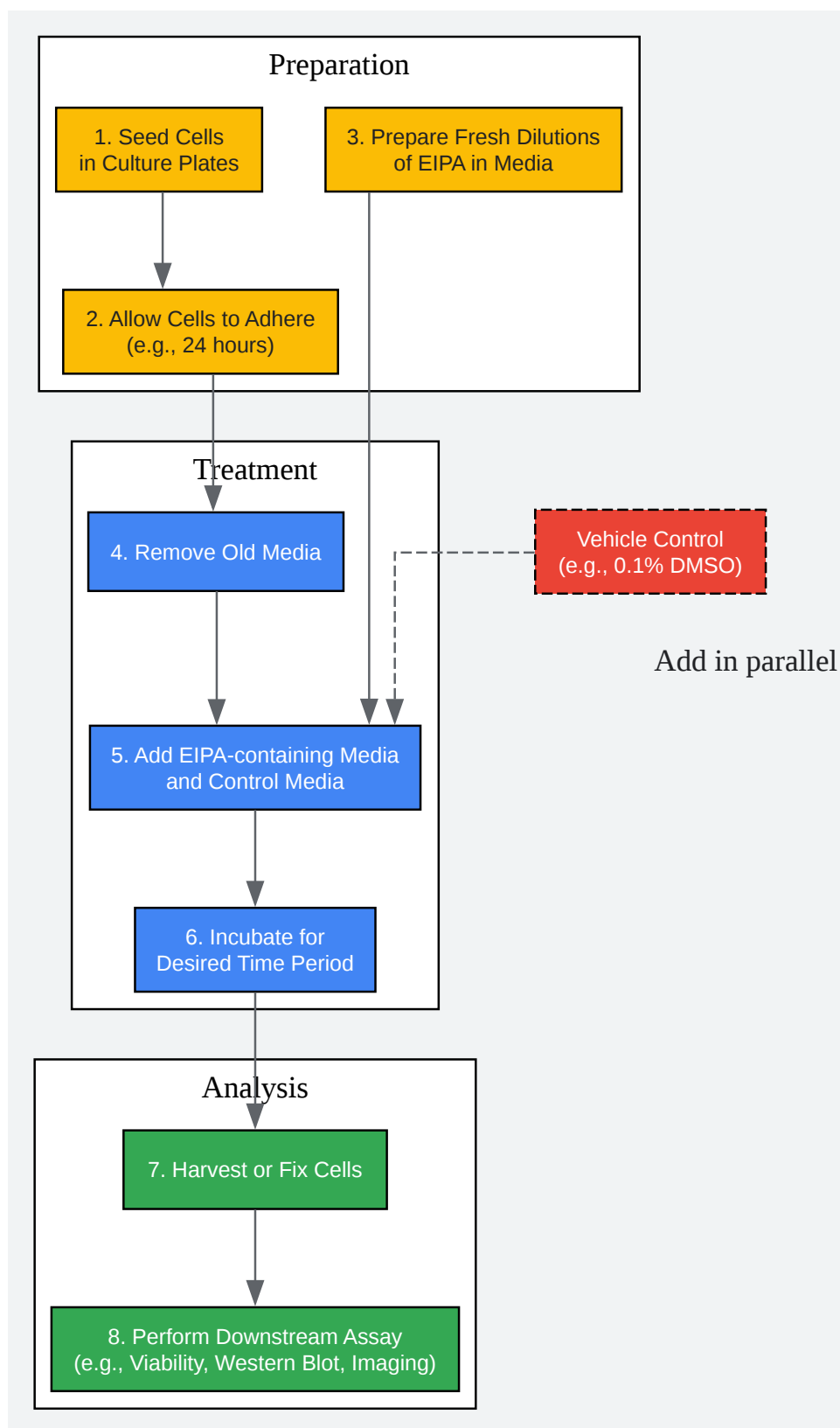
Methodology:

- Pre-weighing: Allow the vial of **EIPA hydrochloride** powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh a desired amount of **EIPA hydrochloride** powder. For example, to prepare 1 mL of a 100 mM solution, use ~30 mg of EIPA (based on a MW of 299.76 g/mol). Always refer to the batch-specific molecular weight on the certificate of analysis.
- Dissolution: Add the appropriate volume of high-quality DMSO to the powder. Using the example above, add 1 mL of DMSO to 30 mg of EIPA.
- Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

- Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 μ L) in sterile polypropylene tubes.
- Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[3]

Protocol 2: General Protocol for Treating Cells with EIPA Hydrochloride

This protocol provides a general workflow for a cell-based assay. The final concentration of EIPA and the incubation time should be optimized for the specific cell type and experimental question. Common working concentrations range from 5 μ M to 100 μ M.^{[3][4]}



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Caption: A typical experimental workflow for cell treatment with **EIPA hydrochloride**.

Methodology:

- **Cell Seeding:** Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize, typically for 18-24 hours.
- **Stock Solution Thawing:** Retrieve an aliquot of the EIPA stock solution from the -80°C freezer and thaw it at room temperature.
- **Preparation of Working Solution:**
 - Perform a serial dilution. For example, to get a 10 µM final concentration from a 100 mM stock, first dilute the stock 1:100 in sterile media to create an intermediate 1 mM solution.
 - Then, dilute this intermediate solution 1:100 into the final volume of cell culture media. This two-step dilution minimizes pipetting errors and solvent shock to the cells.
 - Important: The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- **Vehicle Control:** Prepare a control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) but without EIPA.
- **Cell Treatment:** Remove the existing culture medium from the cells and replace it with the freshly prepared EIPA-containing medium or the vehicle control medium.
- **Incubation:** Return the cells to the incubator for the experimentally determined duration (e.g., 2, 6, 24, or 48 hours).^{[3][4]}
- **Downstream Analysis:** Following incubation, proceed with the desired analysis, such as cell viability assays (MTT, CellTiter-Glo®), western blotting for signaling proteins, immunofluorescence, or measurement of intracellular pH.

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